

# dealing with matrix effects in MSD plasma sample analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MSD-D    |           |
| Cat. No.:            | B1676861 | Get Quote |

# Technical Support Center: MSD Plasma Sample Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in Meso Scale Discovery (MSD) plasma sample analysis.

## Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of MSD plasma sample analysis?

A1: Matrix effects are the influence of components in the plasma sample, other than the analyte of interest, on the analytical measurement. These components can include proteins, lipids, salts, and anticoagulants. In MSD assays, matrix effects can lead to either signal suppression (lower electrochemiluminescence) or enhancement (higher electrochemiluminescence), resulting in inaccurate quantification of the analyte.[1][2]

Q2: How does the MSD platform minimize matrix effects compared to traditional ELISA?

A2: The Meso Scale Discovery platform has several features that contribute to its ability to handle complex matrices like plasma with reduced interference.[1][2] The technology uses electrochemiluminescence for detection, where the signal is generated only from labels near the electrode surface, minimizing background from the bulk solution.[3] Additionally, MSD

## Troubleshooting & Optimization





assays often have a wide dynamic range, allowing for greater sample dilution to reduce the concentration of interfering substances while still detecting the analyte.[1][4]

Q3: What are the most common sources of matrix effects in plasma samples?

A3: Common sources of matrix effects in plasma include:

- High-abundance proteins: Albumin and immunoglobulins can cause non-specific binding.
- Lipids: Lipemic samples can interfere with the assay.[5][6]
- Hemolysis: The release of hemoglobin and other intracellular components from red blood cells can impact results.[7][8][9]
- Anticoagulants: The type of anticoagulant used (e.g., EDTA, heparin, citrate) can sometimes
  affect the assay.
- Heterophilic antibodies: These antibodies can cross-link the capture and detection antibodies, leading to false-positive signals.

Q4: My spike recovery is low in plasma samples. What could be the cause?

A4: Low spike recovery suggests that something in the plasma matrix is interfering with the detection of the analyte.[10] Potential causes include:

- Analyte degradation: Enzymes in the plasma may be degrading the spiked analyte.
- Analyte binding: The analyte may be binding to endogenous proteins in the plasma, making
  it unavailable to the assay antibodies.
- High concentrations of interfering substances: Components like lipids or hemoglobin could be suppressing the signal.[11]
- Suboptimal sample dilution: The sample may not be diluted enough to minimize the matrix effect.[10]

Q5: What is dilution linearity (parallelism) and why is it important?



A5: Dilution linearity, or parallelism, is an experimental assessment to determine if the dose-response curve of a serially diluted sample is parallel to the standard curve.[12][13][14][15] It is a critical experiment to confirm that the analyte in the sample matrix behaves similarly to the standard, and that there are no matrix effects that are dependent on the concentration of the sample. Non-parallelism indicates a significant matrix effect that needs to be addressed.

# **Troubleshooting Guides**

Issue 1: Inconsistent results between sample replicates.

| Possible Cause              | Troubleshooting Step                                                                                  |
|-----------------------------|-------------------------------------------------------------------------------------------------------|
| Pipetting Error             | Ensure proper pipetting technique and use calibrated pipettes.                                        |
| Plate Washing Inconsistency | Use an automated plate washer if possible. Ensure consistent and thorough washing for all wells.      |
| Sample Inhomogeneity        | Thaw samples completely and vortex gently before aliquoting.                                          |
| Bubbles in Wells            | Inspect wells for bubbles before reading the plate. Gently tap the plate to dislodge any bubbles.[16] |

Issue 2: Poor spike recovery.

| Possible Cause                  | Troubleshooting Step                                                                       |
|---------------------------------|--------------------------------------------------------------------------------------------|
| Matrix Interference             | Increase the sample dilution factor and repeat the spike recovery experiment.[10]          |
| Analyte Binding                 | Consider using a different sample diluent that may disrupt analyte-protein interactions.   |
| Incorrect Spiking Concentration | Ensure the spiked concentration is within the linear range of the assay.                   |
| Analyte Degradation             | Minimize the time samples are at room temperature. Use protease inhibitors if appropriate. |



Issue 3: Non-parallelism in dilution linearity experiment.

| Possible Cause            | Troubleshooting Step                                                                            |  |
|---------------------------|-------------------------------------------------------------------------------------------------|--|
| Significant Matrix Effect | Further optimize the sample dilution. A higher dilution may be required to achieve parallelism. |  |
| Assay Specificity         | Investigate potential cross-reactivity with other molecules in the plasma.                      |  |
| Standard Curve Issues     | Ensure the standard curve is prepared correctly and has a good fit.                             |  |

## **Impact of Hemolysis and Lipemia**

While MSD assays are generally robust, severe hemolysis and lipemia can still impact results. The acceptable level of interference is assay-dependent.

Table 1: General Impact of Hemolysis on MSD Immunoassays

| Level of Hemolysis | Appearance        | Potential Impact                                 | Recommendation                                                                                         |
|--------------------|-------------------|--------------------------------------------------|--------------------------------------------------------------------------------------------------------|
| Slight             | Faint pink tinge  | Generally minimal impact on most MSD assays.     | Proceed with caution and note the hemolysis level.                                                     |
| Moderate           | Pink to light red | Potential for interference, analytedependent.[7] | Assess impact through spike recovery and dilution linearity.                                           |
| Severe             | Dark red          | High probability of significant interference.[7] | It is recommended not<br>to use the sample. If<br>unavoidable,<br>extensive validation is<br>required. |

Table 2: General Impact of Lipemia on MSD Immunoassays



| Level of Lipemia | Appearance         | Potential Impact                                      | Recommendation                                                                                                                    |
|------------------|--------------------|-------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------|
| Slight           | Faintly cloudy     | Usually well-tolerated by MSD assays.                 | Proceed with analysis.                                                                                                            |
| Moderate         | Opaque, milky      | May cause interference in some assays.[5]             | Evaluate with spike recovery and dilution linearity.                                                                              |
| Severe           | Very turbid, thick | Likely to cause<br>significant<br>interference.[5][6] | Consider sample pre-<br>treatment (e.g., high-<br>speed centrifugation)<br>to remove lipids.<br>Validate pre-treatment<br>method. |

# Experimental Protocols Protocol 1: Spike and Recovery Experiment

This experiment assesses for the presence of matrix effects by adding a known amount of analyte to a sample and measuring the recovery.

#### Methodology:

- Prepare Spiked Sample: Add a known concentration of the analyte standard to a plasma sample. The final concentration should be in the mid-range of the standard curve.
- Prepare Control Spike: Add the same amount of analyte standard to the assay's standard diluent.
- Prepare Unspiked Sample: Aliquot the same plasma sample without the added analyte.
- Assay: Analyze the spiked sample, control spike, and unspiked sample according to the MSD assay protocol.
- Calculate Recovery:



- Percent Recovery = [(Concentration of Spiked Sample Concentration of Unspiked Sample) / Concentration of Control Spike] \* 100
- Acceptable recovery is typically within 80-120%.

## **Protocol 2: Dilution Linearity (Parallelism) Assessment**

This experiment determines if the sample can be diluted in a linear fashion, indicating the absence of concentration-dependent matrix effects.

#### Methodology:

- Select a High-Concentration Sample: Choose a plasma sample with an expected high concentration of the analyte.
- Prepare Serial Dilutions: Create a series of dilutions of the sample using the recommended assay diluent (e.g., 1:2, 1:4, 1:8, 1:16).
- Assay: Run the undiluted and serially diluted samples in the MSD assay.
- Analyze Data:
  - Calculate the concentration of the analyte in each dilution.
  - Multiply the calculated concentration by the dilution factor to get the corrected concentration for each dilution.
  - The corrected concentrations should be consistent across the dilution series (typically within a ±20% variance).
  - Plot the log of the response versus the log of the concentration for both the standard curve and the diluted sample. The slopes of the linear portions of the curves should be parallel.

### **Visualized Workflows**





Click to download full resolution via product page

Caption: Troubleshooting workflow for identifying and mitigating matrix effects in MSD plasma assays.





Click to download full resolution via product page

Caption: Experimental workflow for performing a spike and recovery experiment.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mesoscale.com [mesoscale.com]
- 2. mesoscale.com [mesoscale.com]
- 3. contentmanager.med.uvm.edu [contentmanager.med.uvm.edu]
- 4. mesoscale.com [mesoscale.com]
- 5. Determination of lipemia acceptance thresholds for 31 immunoassay analytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Effect of Hemolysis on Quantitative Chemiluminescent Immunoassay Results for 10 Analytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing the matrix effects of hemolyzed samples in bioanalysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific TW [thermofisher.com]
- 11. I obtained low spike recovery for the osteopontin assay in the MSD Kidney Injury Panel 1 rat Kit | Meso Scale Discovery [mesoscale.com]
- 12. bioprocessintl.com [bioprocessintl.com]
- 13. Parallelism experiments to evaluate matrix effects, selectivity and sensitivity in ligandbinding assay method development: pros and cons. | Semantic Scholar [semanticscholar.org]
- 14. Brendan Bioanalytics: 3 Parallelism Methods for Relative Potency Assays [brendan.com]
- 15. A fast and reliable test for parallelism in bioassay PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mesoscale.com [mesoscale.com]





 To cite this document: BenchChem. [dealing with matrix effects in MSD plasma sample analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676861#dealing-with-matrix-effects-in-msd-plasma-sample-analysis]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com